![molecular formula C10H10F3NO B164031 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one CAS No. 131172-58-2](/img/structure/B164031.png)
2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one, also known as TFEI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one is not fully understood, but it is thought to act through inhibition of certain enzymes involved in cell signaling pathways. This may lead to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one is that it is relatively easy to synthesize in high purity, making it a useful tool for chemical biology and drug discovery research. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, further research is needed to fully understand its safety and toxicity profile.
Zukünftige Richtungen
There are several future directions for research on 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one, including further exploration of its potential therapeutic applications, identification of its molecular targets, and development of new analogs with improved potency and selectivity. Additionally, 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one may have potential applications in other fields, such as materials science and nanotechnology, which warrant further investigation.
In conclusion, 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one is a chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Its synthesis method is relatively straightforward, and it has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action, safety profile, and potential applications.
Synthesemethoden
2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one can be synthesized through a multistep reaction process involving the condensation of indole-2-carboxylic acid with trifluoroacetic anhydride, followed by reduction with sodium borohydride. The resulting compound is purified through column chromatography to obtain 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one in high purity.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to have activity against certain cancer cell lines, as well as potential as a scaffold for the development of new drugs.
Eigenschaften
CAS-Nummer |
131172-58-2 |
---|---|
Produktname |
2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethan-1-one |
Molekularformel |
C10H10F3NO |
Molekulargewicht |
217.19 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9(15)8-5-6-3-1-2-4-7(6)14-8/h5,14H,1-4H2 |
InChI-Schlüssel |
HDPKWBHYSKDNTF-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=C(N2)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CCC2=C(C1)C=C(N2)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 2,2,2-trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.